molecular formula C7H14ClNS B2539317 7-Thia-1-azaspiro[4.4]nonane hydrochloride CAS No. 1897833-25-8

7-Thia-1-azaspiro[4.4]nonane hydrochloride

Cat. No.: B2539317
CAS No.: 1897833-25-8
M. Wt: 179.71
InChI Key: SUWFSFIFBOAFAN-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[44]nonane hydrochloride is a spirocyclic compound that features a unique structure combining sulfur and nitrogen atoms within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-1-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common approach includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Thia-1-azaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

7-Thia-1-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Thia-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Thia-4-azaspiro[4.4]nonane hydrochloride
  • 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride
  • 8-Thia-1-azaspiro[4.5]decane hydrochloride

Uniqueness

7-Thia-1-azaspiro[4.4]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

7-Thia-1-azaspiro[4.4]nonane hydrochloride is a spirocyclic compound notable for its unique structural arrangement, incorporating both sulfur and nitrogen within a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C₇H₁₄ClNS, with a molecular weight of approximately 179.71 g/mol. The hydrochloride form enhances its solubility in aqueous environments, which is essential for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through mechanisms such as:

  • Enzyme Inhibition : It may form covalent bonds with the active site of enzymes, blocking substrate access and thereby inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that affect physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis. Studies have shown moderate inhibitory activity against MMP-2 and MMP-9, highlighting its potential as a therapeutic agent in oncology.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of spirocyclic compounds, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity : In a study assessing the antiproliferative effects on human cancer cell lines (e.g., A549 lung cancer cells), this compound exhibited IC50 values of approximately 15 µM, indicating potential as a lead compound for further development in cancer therapy.
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on MMPs using enzymatic assays. Compounds related to 7-thia-1-azaspiro[4.4]nonane showed varying degrees of inhibition, with one derivative achieving over 50% inhibition at concentrations below 10 µM.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
This compoundThia-containing spirocyclicAntimicrobial and anticancer activity
2-Azaspiro[4.4]nonane hydrochlorideAza-containing spirocyclicAnalgesic properties
7-Oxa-1-azaspiro[4.4]nonane hydrochlorideOxa-containing spirocyclicNeuroprotective effects

Properties

IUPAC Name

7-thia-1-azaspiro[4.4]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(8-4-1)3-5-9-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWFSFIFBOAFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCSC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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